REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]1[CH:7]=[C:8]([N+:16]([O-:18])=[O:17])[C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].[CH3:19]O>>[F:5][C:6]1[CH:7]=[C:8]([N+:16]([O-:18])=[O:17])[C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([O:13][CH3:19])=[O:12]
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=C(C(=O)O)C1)O)[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL×3), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=100:1 to 5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=C(C(=O)OC)C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |